Ethyl 5-{[({5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolyl}carbonyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate
CAS No.: 338399-16-9
Cat. No.: VC7788146
Molecular Formula: C23H24ClN5O7
Molecular Weight: 517.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338399-16-9 |
|---|---|
| Molecular Formula | C23H24ClN5O7 |
| Molecular Weight | 517.92 |
| IUPAC Name | ethyl 5-[[[5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C23H24ClN5O7/c1-3-33-23(32)18-9-14(36-28-18)10-25-21(30)17-8-13(35-27-17)11-26-22(31)19-12(2)34-29-20(19)15-6-4-5-7-16(15)24/h4-7,13-14H,3,8-11H2,1-2H3,(H,25,30)(H,26,31) |
| Standard InChI Key | JGYBLEIUOMVEGQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(C1)CNC(=O)C2=NOC(C2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Formula and Structural Features
The compound’s molecular formula is C₂₃H₂₂ClN₅O₆, with a molecular weight of 524.91 g/mol . Its IUPAC name reflects the presence of three distinct moieties:
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A central 4,5-dihydroisoxazole (isoxazoline) ring substituted with a methylene-carbamoyl group.
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A 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide group.
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An ethyl ester functional group at the 3-position of the terminal isoxazoline ring .
The structure is characterized by two 4,5-dihydroisoxazole rings linked via a carbamoyl bridge and a 3-(2-chlorophenyl)-5-methylisoxazole substituent (Fig. 1). This arrangement suggests significant steric hindrance and potential hydrogen-bonding interactions due to the carbamoyl and ester groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS RN | 321432-32-0 | |
| Molecular Weight | 524.91 g/mol | |
| Storage Conditions | Room temperature | |
| Spectral Data Availability | IR, NMR, MS | |
| Purity | ≥95% (analytical certificate) |
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for this compound is published, its structure implies a multi-step strategy involving:
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Nitrile Oxide Cycloaddition: Formation of the isoxazoline rings via 1,3-dipolar cycloaddition between nitrile oxides and alkenes .
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Carbamoylation: Reaction of an isoxazole-4-carbonyl chloride with a primary amine to form the carbamoyl bridge .
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Esterification: Introduction of the ethyl ester group via acid-catalyzed esterification .
A plausible synthetic pathway could involve:
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Step 1: Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid via Claisen condensation of ethyl acetoacetate with 2-chlorobenzaldehyde, followed by oximation and cyclization .
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Step 2: Activation of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride) and subsequent reaction with a diaminomethyl-isoxazoline intermediate .
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Step 3: Final esterification using ethanol in the presence of a catalytic acid .
Crystallographic and Spectroscopic Analysis
Although single-crystal X-ray data for this specific compound are unavailable, related isoxazole derivatives exhibit planar isoxazole rings with bond lengths of ~1.32 Å (N–O) and ~1.38 Å (C–N) . The 4,5-dihydroisoxazole (isoxazoline) rings likely adopt envelope conformations to alleviate steric strain .
Key Spectral Signatures (Inferred):
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IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O), ~1660 cm⁻¹ (carbamoyl C=O), and ~1550 cm⁻¹ (isoxazole C=N) .
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¹H NMR: Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (OCH₂CH₃), δ 6.8–7.5 ppm (aromatic H), and δ 3.5–4.0 ppm (isoxazoline CH₂) .
Molecular Docking Insights
A docking study of analogous compounds (e.g., 4-fluorophenyl-isoxazole derivatives) revealed strong binding affinities (−9.2 to −10.5 kcal/mol) to CYP1A2 and EGFR kinases, driven by:
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Hydrophobic interactions with the chlorophenyl and methyl groups.
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Hydrogen bonds between the carbamoyl NH and Thr124 (CYP1A2) or Met793 (EGFR) .
Applications and Future Directions
Medicinal Chemistry
This compound could serve as a lead structure for:
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Anticancer Agents: Targeting EGFR or CYP450 isoforms overexpressed in tumors .
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Antimicrobials: Disrupting bacterial cell wall synthesis via penicillin-binding protein inhibition .
Chemical Biology
The ethyl ester group permits functionalization via hydrolysis to a carboxylic acid, enabling conjugation with fluorescent probes or nanoparticles for target identification .
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